Cas no 917-54-4 (Methyllithium (1.6M in Diethyl Ether))

Methyllithium (1.6M in Diethyl Ether) structure
917-54-4 structure
Nome del prodotto:Methyllithium (1.6M in Diethyl Ether)
Numero CAS:917-54-4
MF:CH3Li
MW:21.9755203723907
MDL:MFCD00008253
CID:83190
PubChem ID:24873753

Methyllithium (1.6M in Diethyl Ether) Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyllithium
    • Methyllithium solution
    • Methyllithium lithium bromide complex solution
    • MethyllithiumcomplexedwithlithiumbromideinethyletherMc
    • lithium,carbanide
    • Methyllithium,1.0 M in 2-Methyltetrahydrofuran, SpcSeal
    • 1.6 M in diethyl ether, MkSeal
    • Lithium methanide
    • Lithium methide
    • Lithium,methyl
    • MeLi
    • methyllitium
    • methyl-lithiu
    • Methyl-lithium
    • Lithium,methyl-
    • Methyllithium (ACI)
    • AKOS015840105
    • Q413849
    • Lithium, methyl-
    • DTXSID7061273
    • NS00079585
    • Methyl lithium
    • EINECS 213-026-4
    • IHLVCKWPAMTVTG-UHFFFAOYSA-N
    • 917-54-4
    • M1655
    • lithium;carbanide
    • EC 213-026-4
    • MFCD00008253
    • CHEBI:51486
    • methllithium
    • methyllithum
    • CH3Li
    • Methyllithium (1.6M in Diethyl Ether)
    • MDL: MFCD00008253
    • Inchi: 1S/CH3.Li/h1H3;
    • Chiave InChI: DVSDBMFJEQPWNO-UHFFFAOYSA-N
    • Sorrisi: C[Li]

Proprietà calcolate

  • Massa esatta: 22.03950
  • Massa monoisotopica: 22.039
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 2
  • Conta legami ruotabili: 0
  • Complessità: 2
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 0A^2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.846 g/mL at 25 °C
  • Punto di fusione: 70-71 ºC
  • Punto di ebollizione: 35℃
  • Punto di infiammabilità: Fahrenheit: 5 ° f< br / >Celsius: -15 ° C< br / >
  • Solubilità: Reacts with water
  • Coefficiente di ripartizione dell'acqua: Reacts with water.
  • PSA: 0.00000
  • LogP: 0.58380
  • Sensibilità: Air & Moisture Sensitive
  • Pressione di vapore: No data available
  • Solubilità: Insolubile in solventi idrocarburi; Può essere disciolto correttamente in solventi eterici; Reagisce con acqua e altri solventi protonici per formare metano
  • Colore/forma: 3.1 M in diethoxymethane

Methyllithium (1.6M in Diethyl Ether) Informazioni sulla sicurezza

Methyllithium (1.6M in Diethyl Ether) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000457-100ml
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917-54-4 1.6 M in diethyl ether
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¥806 2024-05-21
Enamine
EN300-39354-0.25g
lithium(1+) ion methanide
917-54-4
0.25g
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M82000-100ml
Methyllithium
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BAI LING WEI Technology Co., Ltd.
93-0358-0.25mole
Methyllithium, complexed with lithium bromide in ethyl ether (1.5M)
917-54-4
0.25mole
¥ 1935 2021-07-08
Enamine
EN300-39354-0.05g
lithium(1+) ion methanide
917-54-4
0.05g
$112.0 2023-02-10
Cooke Chemical
A4598229-500ml
Methyllithium solution
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RMB 1599.20 2023-09-07
TRC
M305825-250ml
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M299175-500ml
Methyllithium (1.6M in Diethyl Ether)
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¥3399.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000457-500ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4 1.6 M in diethyl ether
500ml
¥3150 2024-05-21

Methyllithium (1.6M in Diethyl Ether) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Hexane ;  10 min, -40 - -30 °C; 1 h, -40 °C → rt
Riferimento
Synthesis of 8-alkylthio- and 8-selanyl pyrazolo triazines
Ivanov, Sergey M. ; Mironovich, Lyudmila M.; Minyaev, Mikhail E., Phosphorus, 2020, 195(8), 666-676

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Diethyl ether
Riferimento
One-bond carbon-13-carbon-13 coupling constants as a probe for carbocation structure. Doubly carbon-13 labeled 1,4-bishomotropylium ion
Jonsaell, Goeran; Ahlberg, Per, Journal of the American Chemical Society, 1986, 108(13), 3819-24

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Diethyl ether
Riferimento
Preparation of halide-free methyllithium (lithium, methyl-)
Lusch, Michael J.; Phillips, William V.; Sieloff, Ronald F.; Nomura, Glenn S.; House, Herbert O., Organic Syntheses, 1984, 62, 101-10

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Lithium Catalysts: N,N-Dimethyl-1-naphthylamine Solvents: Tetrahydrofuran ;  60 min, -45 °C
Riferimento
Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst
Kennedy, Nicole; Liu, Peng; Cohen, Theodore, Angewandte Chemie, 2016, 55(1), 383-386

Synthetic Routes 5

Condizioni di reazione
Riferimento
Synthetic studies on indoles and related compounds. XXXV. Unexpected debenzylation of N-benzylindoles with lithium base. A new method of N-debenzylation
Suzuki, Hideharu; Tsukuda, Akiko; Kondo, Mika; Aizawa, Miki; Senoo, Yumiko; et al, Tetrahedron Letters, 1995, 36(10), 1671-2

Synthetic Routes 6

Condizioni di reazione
Riferimento
Product subclass 29: alkylstannanes
Young, D., Science of Synthesis, 2003, 5, 607-617

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Diethyl ether ;  reflux; 3 h, reflux
Riferimento
Synthesis and metathesis polymerization of 5,5-bis(trimethylsilyl)-2-norbornene
Bermeshev, M. V.; Gringol'ts, M. L.; Lakhtin, V. G.; Finkel'shtein, E. Sh., Neftekhimiya, 2008, 48(4), 300-305

Synthetic Routes 8

Condizioni di reazione
Riferimento
Organocuprate-Initiated Domino Michael-Intramolecular Aldol Reaction - Application to the Formation of Ring B of the Aglycon of Landomycins
Bugaut, Xavier; Roulland, Emmanuel, European Journal of Organic Chemistry, 2012, 2012(5), 908-912

Synthetic Routes 9

Condizioni di reazione
Riferimento
Enantioselective addition of organolithium reagents to quinoline catalyzed by 1,2-diamines
Cointeaux, Laure; Alexakis, Alexandre, Tetrahedron: Asymmetry, 2005, 16(5), 925-929

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Benzene-d6 ;  rt
Riferimento
Isolable 1,1-Disubstituted Silole Dianion: a Homogeneous Two-Electron-Transfer Reducing Reagent
Han, Zhengang; Li, Jianfeng; Hu, Hongfan; Zhang, Jianying; Cui, Chunming, Inorganic Chemistry, 2014, 53(12), 5890-5892

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Diethyl ether ;  heated; 1 h, reflux
Riferimento
Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions
Bolesov, I. G.; Solov'eva, V. A.; Baird, M. S., Russian Journal of Organic Chemistry, 2013, 49(11), 1580-1593

Synthetic Routes 12

Condizioni di reazione
Riferimento
Product subclass 7: Alkyllithium and cycloalkyllithium compounds
Brandsma, Lambert; Zwikker, Jan W., Science of Synthesis, 2006, 8, 243-252

Synthetic Routes 13

Condizioni di reazione
Riferimento
Reaction of (9-anthryl)arylmethyl chlorides with Grignard and lithium reagents
Takagi, Masato; Nojima, Masatomo; Kusabayashi, Shigekazu, Journal of the American Chemical Society, 1982, 104(6), 1636-43

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Phosphorus (surface-modified with nucleophiles) Solvents: Tetrahydrofuran ;  3 d, reflux
Riferimento
The Covalent Functionalization of Layered Black Phosphorus by Nucleophilic Reagents
Sofer, Zdenek; Luxa, Jan; Bousa, Daniel; Sedmidubsky, David; Lazar, Petr; et al, Angewandte Chemie, 2017, 56(33), 9891-9896

Synthetic Routes 15

Condizioni di reazione
Riferimento
Rearrangement Pathways of 2-Hydroxy-2-methylpropylidene: An Experimental and Computational Study
Farlow, Robin A.; Thamattoor, Dasan M.; Sunoj, R. B.; Hadad, Christopher M., Journal of Organic Chemistry, 2002, 67(10), 3257-3265

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Lithium, compd. with sodium (1:1), ion(1+) Solvents: Diethyl ether ;  15 min, 0 °C; 30 min, 0 °C
Riferimento
Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents
Crockett, Michael P. ; Aguirre, Lupita S. ; Jimenez, Leonel B. ; Hsu, Han-Hsiang ; Thomas, Andy A., Journal of the American Chemical Society, 2022, 144(36), 16631-16637

Synthetic Routes 17

Condizioni di reazione
Riferimento
Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors
Qiu, Zongxing; Lin, Xianfeng; Zhou, Mingwei; Liu, Yongfu; Zhu, Wei; et al, Journal of Medicinal Chemistry, 2016, 59(16), 7651-7666

Methyllithium (1.6M in Diethyl Ether) Raw materials

Methyllithium (1.6M in Diethyl Ether) Preparation Products

Methyllithium (1.6M in Diethyl Ether) Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:917-54-4)Methyllithium
Numero d'ordine:sfd16077
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
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